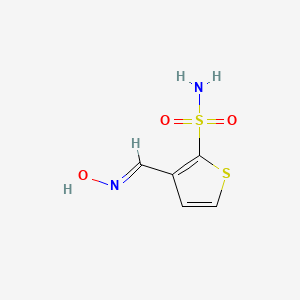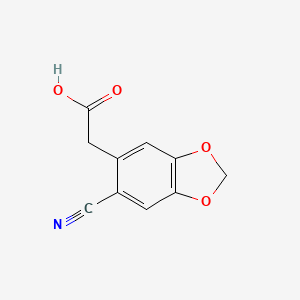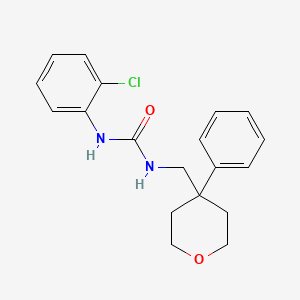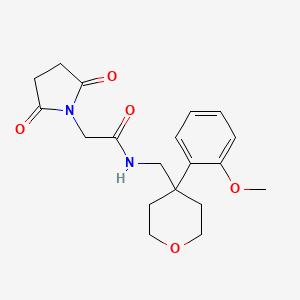
3-((Hydroxyimino)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Hydroxyimino)methyl)thiophene-2-sulfonamide is a chemical compound with the CAS Number: 413572-04-0 . It has a molecular weight of 206.25 . The IUPAC name for this compound is 3-[(E)-(hydroxyimino)methyl]-2-thiophenesulfonamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6N2O3S2/c6-12(9,10)5-4(3-7-8)1-2-11-5/h1-2H,3H2,(H2,6,9,10) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Mechanism of Action
HET0016 is a selective inhibitor of the enzyme 20-HETE synthase. This enzyme is responsible for the production of 20-HETE from arachidonic acid. By inhibiting this enzyme, HET0016 prevents the production of 20-HETE, which can lead to changes in physiological processes that are regulated by this bioactive lipid.
Biochemical and Physiological Effects
HET0016 has been shown to have a variety of biochemical and physiological effects. Inhibition of 20-HETE production by HET0016 has been shown to decrease blood pressure in animal models of hypertension. HET0016 has also been shown to inhibit angiogenesis and tumor growth in cancer models. In addition, HET0016 has been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
HET0016 has several advantages for lab experiments. This compound is a selective inhibitor of 20-HETE synthase, which allows researchers to study the specific effects of inhibiting this enzyme. In addition, HET0016 has been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also limitations to using HET0016 in lab experiments. This compound is relatively expensive, and its synthesis is a multistep process that requires careful attention to detail to ensure the purity of the final product.
Future Directions
There are several future directions for research involving HET0016. One area of research is the development of more selective inhibitors of 20-HETE synthase. This could allow researchers to study the specific effects of inhibiting different isoforms of this enzyme. Another area of research is the development of HET0016 analogs with improved pharmacokinetic properties. This could lead to the development of more effective therapies for hypertension, cancer, and other diseases that are regulated by 20-HETE. Finally, there is a need for more research on the physiological effects of inhibiting 20-HETE production, particularly in humans. This could lead to the development of new therapies for a variety of diseases.
Conclusion
In conclusion, HET0016 is a chemical compound that has potential applications in scientific research. This compound is a selective inhibitor of 20-HETE synthase and has been extensively studied for its effects on blood pressure, angiogenesis, inflammation, and cancer. While there are limitations to using HET0016 in lab experiments, there are also several future directions for research involving this compound. Overall, HET0016 is a promising compound that has the potential to lead to new therapies for a variety of diseases.
Synthesis Methods
The synthesis of HET0016 involves the reaction of 2-thiophenesulfonyl chloride with hydroxylamine hydrochloride to form 2-(hydroxyimino)thiophene-3-sulfonamide. This intermediate is then reacted with formaldehyde to form HET0016. The synthesis of HET0016 is a multistep process that requires careful attention to detail to ensure the purity of the final product.
Scientific Research Applications
HET0016 has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the production of 20-HETE, a bioactive lipid that plays a role in the regulation of blood pressure, angiogenesis, and inflammation. HET0016 has been used to study the role of 20-HETE in various physiological processes, including renal function, cardiovascular function, and cancer.
properties
IUPAC Name |
3-[(E)-hydroxyiminomethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S2/c6-12(9,10)5-4(3-7-8)1-2-11-5/h1-3,8H,(H2,6,9,10)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXNGZYUHUBECT-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=NO)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1/C=N/O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzylsulfonyl)-N-(4-bromobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2783899.png)
![N-(2,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2783901.png)

![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2783903.png)
![3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/no-structure.png)
![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2783906.png)




![N-(2-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2783913.png)

![2-{[(2-Fluorophenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2783918.png)
